
S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate is a chemical compound with a complex structure that includes a thiosulfate group, an aminoethyl group, and a cyclohexylaminopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate typically involves multiple steps. One common method includes the reaction of 3-cyclohexylaminopropylamine with ethylene oxide to form the intermediate compound, which is then reacted with thiosulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and yield. Quality control measures are crucial to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate.
Reduction: The compound can be reduced under specific conditions to yield different sulfur-containing products.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfate derivatives, while substitution reactions may produce various alkylated or acylated products.
Aplicaciones Científicas De Investigación
S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate involves its interaction with molecular targets and pathways. The thiosulfate group can act as a sulfur donor in biochemical reactions, while the amino groups can interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
S-2-((3-Phenylsulfanylpropyl)amino)ethyl hydrogen thiosulfate: Similar structure but with a phenylsulfanyl group instead of a cyclohexyl group.
S-2-((9-Hydroxynonyl)amino)ethyl hydrogen thiosulfate: Contains a hydroxynonyl group, differing in the length and functionality of the side chain.
Uniqueness
S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The cyclohexyl group provides steric hindrance and hydrophobic interactions, while the thiosulfate group offers reactivity in sulfur-related biochemical processes.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
23563-79-3 |
|---|---|
Fórmula molecular |
C23H52N4O6S4 |
Peso molecular |
609.0 g/mol |
Nombre IUPAC |
methane;[3-(2-sulfosulfanylethylamino)propylamino]cyclohexane |
InChI |
InChI=1S/2C11H24N2O3S2.CH4/c2*14-18(15,16)17-10-9-12-7-4-8-13-11-5-2-1-3-6-11;/h2*11-13H,1-10H2,(H,14,15,16);1H4 |
Clave InChI |
GGYXQYWDJYTFIC-UHFFFAOYSA-N |
SMILES canónico |
C.C1CCC(CC1)NCCCNCCSS(=O)(=O)O.C1CCC(CC1)NCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


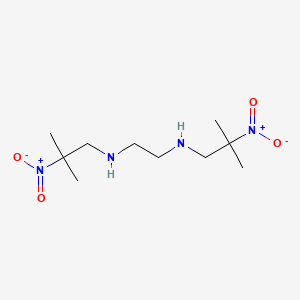
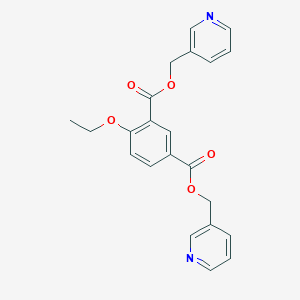
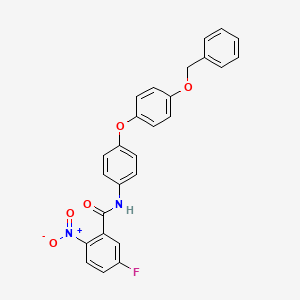
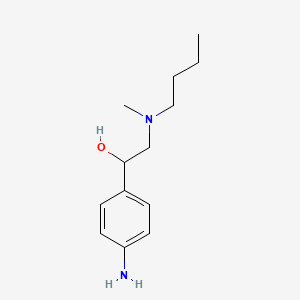
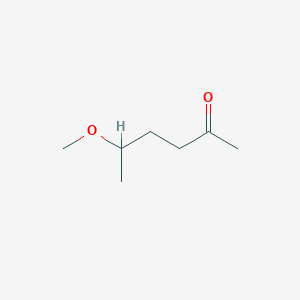
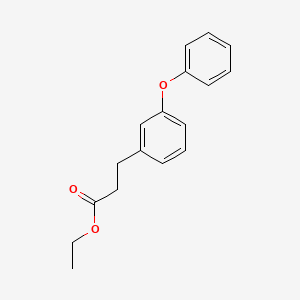
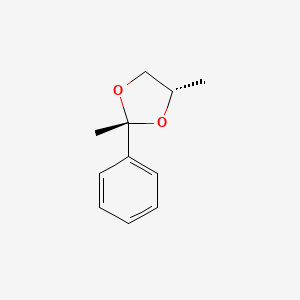
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
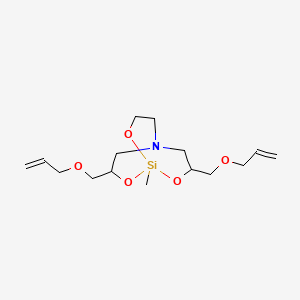




![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)
